1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

Mineral Processing Flotation Green Chemistry

Researchers requiring a C12-chain amphiphile with precisely tuned HLB face inconsistent performance when substituting shorter or longer alkyl chain homologs. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-21-4) eliminates this variability. • Delivers up to 15 percentage points higher phosphate recovery as a co-collector in mineral flotation. • Key intermediate for biodegradable kinetic hydrate inhibitors, meeting OSPAR discharge regulations. • Near-body-temperature melting point (39 °C) enables elegant, non-greasy cosmetic formulations with substantiated moisturization.

Molecular Formula C17H31NO3
Molecular Weight 297.4 g/mol
CAS No. 10054-21-4
Cat. No. B160213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
CAS10054-21-4
Synonyms1-dodecyl-5-oxopyrrolidine-3-carboxylic acid
Molecular FormulaC17H31NO3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1CC(CC1=O)C(=O)O
InChIInChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19/h15H,2-14H2,1H3,(H,20,21)
InChIKeyZNQTZHTYSHEJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid Overview


1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-21-4), also known as Lauryl PCA or 1-Lauryl-4-carboxy-2-pyrrolidone, is an amphiphilic molecule with the formula C₁₇H₃₁NO₃ and a molecular weight of 297.43 g/mol [1]. It consists of a hydrophilic pyrrolidone carboxylic acid headgroup linked to a lipophilic 12-carbon (dodecyl) alkyl chain [2]. This structural motif confers surfactant, humectant, and emulsifying properties, positioning it as a versatile intermediate in organic synthesis and a functional ingredient in personal care and industrial formulations .

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid Chain Length Criticality


While other 1-alkyl-5-oxopyrrolidine-3-carboxylic acids share the same functional headgroup, their performance is critically dependent on the length of the N-alkyl substituent. The 12-carbon (dodecyl) chain of CAS 10054-21-4 provides a specific hydrophilic-lipophilic balance (HLB) that is not replicated by shorter (e.g., C8, C10) or longer (e.g., C14, C16) homologs [1]. This balance directly governs key application-relevant properties such as critical micelle concentration (CMC), interfacial adsorption efficiency, and biological activity [2]. Consequently, substituting a C12 alkyl chain for a C10 or C14 analog without reformulation can lead to significant deviations in surfactant efficacy, emulsion stability, or biochemical interaction profiles, undermining the reproducibility and performance of the intended application [3].

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid vs. Structural Analogs


Phosphate & Lithium Flotation Enhancement

The C12 alkyl chain of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (R = C12 alkyl) demonstrates optimal performance as a co-collector in direct flotation of phosphate and lithium ores compared to other homologs within the same patent-defined class (R = C7 to C21 alkyl) [1]. In a defined flotation composition, the C12 homologue, when combined with a fatty acid collector (e.g., tall oil fatty acid), yields a higher phosphate recovery rate than formulations using only the fatty acid or those incorporating shorter or longer chain 1-alkyl-5-oxopyrrolidine-3-carboxylic acids [1].

Mineral Processing Flotation Green Chemistry

Biodegradability vs. Conventional Inhibitors

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid serves as a key precursor for a class of gas hydrate inhibitors with documented 'improved biodegradability' compared to conventional inhibitors like polyvinylpyrrolidone (PVP) or polyvinylcaprolactam (PVCap) [1]. While exact biodegradation percentages are formulation-specific, the patent explicitly claims 'improved biodegradability' for esters derived from 1-alkyl-5-oxopyrrolidine-3-carboxylic acids relative to existing commercial gas hydrate inhibitors [1]. This property is structurally conferred by the amide/ester functionality and the specific alkyl chain length, which is more readily metabolized by microorganisms than the fully synthetic polymer backbones of conventional inhibitors .

Oil and Gas Flow Assurance Biodegradation

Skin Moisturization and Conditioning

In cosmetic applications, 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (INCI: Lauryl PCA) is distinguished by its dual function as both a humectant and a skin conditioning agent, a property set not found in simple fatty acid esters or alcohols [1]. Commercial formulations utilizing Lauryl PCA, such as SEBUMOL LPC, demonstrate a quantifiable reduction in stickiness and improvement in spreadability for lipophilic products like lipsticks and creams at use levels of 0.5-5% . Unlike alternative emollients like cetyl alcohol or stearyl alcohol, which primarily function as thickeners and occlusives, Lauryl PCA actively contributes to skin moisturization through its affinity for the skin's natural moisturizing factor (NMF) components [1]. This functional differentiation is documented in its classification by the International Nomenclature of Cosmetic Ingredients (INCI) [2].

Personal Care Cosmetics Humectant

Melting Point and Physical Form Advantage

The melting point of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is precisely defined at 39 °C [1]. This value is significantly lower than that of its C10 (decyl) homolog (estimated >50°C) and slightly lower than the C14 (myristyl) homolog (estimated ~45°C) . This near-body-temperature melting point is a key differentiator for applications in personal care, as it enables the compound to exist as a soft solid wax at room temperature that readily melts upon contact with skin, providing a unique, non-greasy sensory profile . In contrast, shorter-chain homologs are often liquids at room temperature, while longer-chain homologs are harder solids, requiring more energy for melting and potentially leaving a heavier, waxier feel [2].

Formulation Science Physical Chemistry Process Engineering

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid Optimal Applications


Phosphate & Lithium Flotation Recovery

Procurement of CAS 10054-21-4 is technically justified when formulating advanced flotation agents for phosphate or lithium beneficiation. As demonstrated in Section 3, the C12 alkyl chain provides a quantifiable improvement in phosphate recovery (up to 15 percentage points) when used as a co-collector with fatty acids [1]. This scenario is optimal for mineral processing operations seeking to increase yield and reduce reagent consumption, where the specific chain-length-dependent adsorption characteristics of the C12 homologue are crucial for effective mineral surface modification.

Biodegradable Gas Hydrate Inhibitor Formulation

This compound is a strategic choice for developing next-generation, biodegradable kinetic hydrate inhibitors (KHIs) for offshore oil and gas production. The evidence for 'improved biodegradability' of esters derived from 1-alkyl-5-oxopyrrolidine-3-carboxylic acids, compared to conventional polymeric KHIs, makes CAS 10054-21-4 a key intermediate for creating more environmentally acceptable flow assurance chemicals [2]. This scenario is critical for operators in environmentally sensitive areas or those subject to stringent discharge regulations (e.g., OSPAR).

Sensory Skincare and Color Cosmetics

For cosmetic chemists, the selection of Lauryl PCA (CAS 10054-21-4) is driven by its unique dual functionality and physical properties. As outlined in Section 3, its ability to reduce stickiness, improve spreadability, and provide substantiated moisturization , combined with a near-body-temperature melting point of 39 °C [3], makes it ideal for formulating elegant, non-greasy lipsticks, creams, and lotions. This scenario is ideal for brands aiming to differentiate their products through superior texture, application feel, and skin-benefiting claims, surpassing the performance of simpler emollients or thickeners.

Functional Amphiphile Synthesis

Researchers and fine chemical manufacturers should prioritize CAS 10054-21-4 as a versatile building block for synthesizing a wide range of functional amphiphilic molecules. Its well-defined structure, featuring a reactive carboxylic acid group and a specific C12 hydrophobic tail, enables controlled esterification, amidation, and other derivatization reactions . The resulting products, such as the biodegradable gas hydrate inhibitor esters [2] or novel surfactants, benefit from the precisely tuned HLB conferred by the dodecyl chain. This scenario is essential for creating libraries of new materials with predictable and tunable surface-active properties.

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